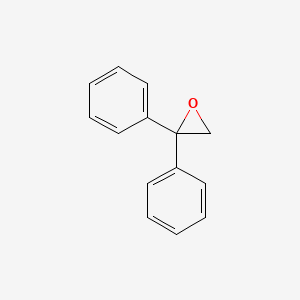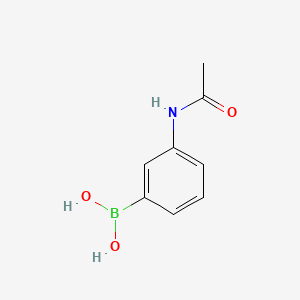
3-Acetamidophenylboronic acid
Vue d'ensemble
Description
3-Acetamidophenylboronic acid is a chemical compound with the molecular formula C8H10BNO3 . It is used in research and development and is not intended for medicinal, household, or other uses . The compound has a molecular weight of 178.98 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Acetamidophenylboronic acid consists of an acetamide group (CH3CONH) and a phenylboronic acid group (C6H4B(OH)2) connected together . The InChI string representation of the molecule is InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) . The canonical SMILES representation is B(C1=CC(=CC=C1)NC(=O)C)(O)O .
Chemical Reactions Analysis
3-Acetamidophenylboronic acid is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura coupling reactions and in the synthesis of a variety of inhibitors, including NR2B subtype of NMDA receptor antagonists for antidepressant activity .
Physical And Chemical Properties Analysis
3-Acetamidophenylboronic acid has a molecular weight of 178.98 g/mol . The compound is expected to have a density of 1.2±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility can be found in specific literature or material safety data sheets.
Applications De Recherche Scientifique
Suzuki-Miyaura Coupling Reactions
3-Acetamidophenylboronic acid is used as a reactant in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry.
Trifluoromethylation
This compound is also involved in trifluoromethylation reactions . Trifluoromethyl groups are often introduced into organic molecules to improve their stability, bioavailability, and lipophilicity, which is particularly useful in pharmaceutical and agrochemical product development.
Synthesis of NR2B Subtype of NMDA Receptor Antagonists
3-Acetamidophenylboronic acid is used in the synthesis of NR2B subtype of NMDA receptor antagonists . These antagonists have potential antidepressant activity and can be used in the treatment of various neurological and psychiatric disorders.
Synthesis of 17,20-Lyase Inhibitors
This compound is used in the synthesis of biphenylylmethylimidazole derivatives, which act as 17,20-lyase inhibitors . These inhibitors are used in the treatment of diseases like prostate cancer and Cushing’s disease.
Synthesis of Antimitotic and Antitumor Agents
3-Acetamidophenylboronic acid is used in the synthesis of (indolyl)-3,5-substituted benzene analogs . These analogs have antimitotic and antitumor activity, making them potential candidates for cancer treatment.
Synthesis of AMPA Receptor Positive Modulators
This compound is used in the synthesis of substituted pyrrolidines and tetrahydrofurans . These compounds act as AMPA receptor positive modulators, which can enhance cognitive function and are used in the treatment of neurological disorders like Alzheimer’s disease.
Safety and Hazards
3-Acetamidophenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, seek immediate medical assistance . It is also advised to store the compound in a dry, cool, and well-ventilated place .
Mécanisme D'action
Target of Action
3-Acetamidophenylboronic acid is a reactant involved in the synthesis of a variety of inhibitors . It primarily targets the NR2B subtype of NMDA receptors , which play a crucial role in synaptic plasticity and memory function.
Mode of Action
The compound interacts with its targets by participating in Suzuki-Miyaura coupling reactions . It also undergoes trifluoromethylation , which can enhance the compound’s interaction with its targets and induce changes in their function.
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of NR2B subtype of NMDA receptor antagonists , which can have antidepressant activity. It also contributes to the synthesis of biphenylylmethylimidazole derivatives , which can act as 17,20-lyase inhibitors, and (indolyl)-3,5-substituted benzene analogs , which can have antimitotic and antitumor activity.
Pharmacokinetics
Its molecular weight of 17898 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 3-Acetamidophenylboronic acid’s action depend on the specific pathway and target. For example, when it acts as an NR2B subtype of NMDA receptor antagonist, it can potentially exert antidepressant effects . When involved in the synthesis of antimitotic and antitumor analogs, it can contribute to the inhibition of cell division and tumor growth .
Propriétés
IUPAC Name |
(3-acetamidophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074678 | |
| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidophenylboronic acid | |
CAS RN |
78887-39-5 | |
| Record name | Boronic acid, (3-(acetylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-acetamidophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



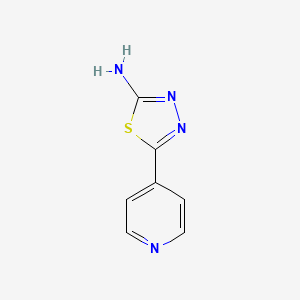

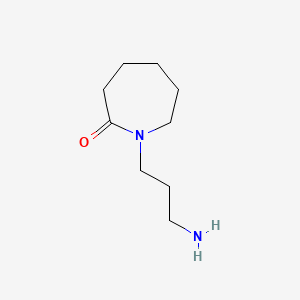
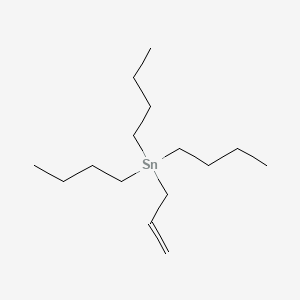

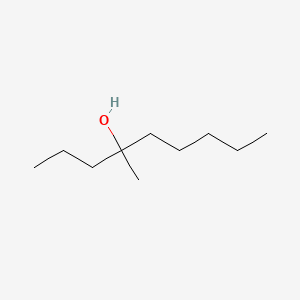


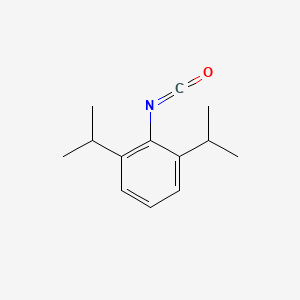
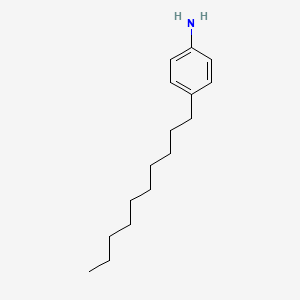


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)
